molecular formula C5H6N4 B13947687 3-(Aziridin-1-yl)-1,2,4-triazine CAS No. 61108-81-4

3-(Aziridin-1-yl)-1,2,4-triazine

Cat. No.: B13947687
CAS No.: 61108-81-4
M. Wt: 122.13 g/mol
InChI Key: WWHGDIGPYZBJKR-UHFFFAOYSA-N
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Description

3-(Aziridin-1-yl)-1,2,4-triazine is a heterocyclic compound that features both aziridine and triazine rings Aziridine is a three-membered nitrogen-containing ring, while triazine is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aziridin-1-yl)-1,2,4-triazine typically involves the cyclization of appropriate precursors. One common method is the reaction of an aziridine derivative with a triazine precursor under controlled conditions. For instance, the cyclization of haloamines and amino alcohols can be employed to generate aziridines, which can then be reacted with triazine derivatives .

Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the use of high-temperature dehydration processes or base-induced sulfate elimination. These methods are efficient and scalable, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-(Aziridin-1-yl)-1,2,4-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various amine derivatives and substituted triazines, which can have significant biological and chemical properties .

Scientific Research Applications

3-(Aziridin-1-yl)-1,2,4-triazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Aziridin-1-yl)-1,2,4-triazine involves its ability to form reactive intermediates through ring-opening reactions. These intermediates can interact with various molecular targets, including DNA and proteins, leading to potential therapeutic effects. The aziridine ring’s strain makes it highly reactive, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 3-(Aziridin-1-yl)-1,2,4-triazine is unique due to the combination of aziridine and triazine rings, which imparts distinct chemical and biological properties.

Biological Activity

The compound 3-(Aziridin-1-yl)-1,2,4-triazine is a member of the triazine family, which has gained attention due to its diverse biological activities, particularly in anticancer research. Triazines are known for their ability to interact with various biological targets, leading to significant pharmacological effects. This article synthesizes available research findings on the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The structure of this compound includes an aziridine ring fused with a triazine moiety. This unique configuration is hypothesized to enhance its biological activity through multiple pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and pancreatic cancer (PSN-1) cells.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-75.8Induction of apoptosis via caspases
MDA-MB-2314.9ROS production and autophagy activation
PSN-18.0Targeting glycolytic metabolism

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound's ability to induce apoptosis was confirmed through caspase activation studies, where increased activity of caspases 3, 8, and 9 was observed following treatment with the compound .

The mechanisms underlying the anticancer activity of this compound include:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspases and increasing reactive oxygen species (ROS) levels .
  • Autophagy Activation : It has been shown to trigger autophagy through the upregulation of beclin-1 and inhibition of mTOR pathways .
  • Metabolic Targeting : The compound alters metabolic pathways in cancer cells, enhancing oxygen consumption rates and decreasing lactate production. This metabolic reprogramming is crucial for its anticancer efficacy .

Study on Breast Cancer Cells

In a study examining the effects on breast cancer cell lines (MCF-7 and MDA-MB-231), this compound demonstrated superior cytotoxicity compared to standard chemotherapeutics like cisplatin. The study reported that treatment led to significant apoptosis rates as indicated by morphological changes and DNA fragmentation assays .

Study on Pancreatic Cancer Cells

Another investigation focused on pancreatic cancer (PSN-1) cells revealed that derivatives of triazines exhibited enhanced anticancer properties in three-dimensional cell cultures compared to traditional two-dimensional cultures. This highlights the importance of using more physiologically relevant models in drug testing .

Properties

CAS No.

61108-81-4

Molecular Formula

C5H6N4

Molecular Weight

122.13 g/mol

IUPAC Name

3-(aziridin-1-yl)-1,2,4-triazine

InChI

InChI=1S/C5H6N4/c1-2-7-8-5(6-1)9-3-4-9/h1-2H,3-4H2

InChI Key

WWHGDIGPYZBJKR-UHFFFAOYSA-N

Canonical SMILES

C1CN1C2=NC=CN=N2

Origin of Product

United States

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